2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid
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Overview
Description
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid is a complex organic compound with a unique structure that includes a nitro group, a morpholine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid typically involves multiple steps:
Sulfonylation: The addition of the sulfonyl group, often using sulfonyl chlorides.
Morpholine Ring Formation: The incorporation of the morpholine ring through nucleophilic substitution reactions.
Final Assembly: The coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Utilized in the synthesis of polymers or materials with unique properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring and sulfonyl group can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]butanoic acid: Contains a butanoic acid group.
Uniqueness
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(N-methyl-4-morpholin-4-ylsulfonyl-2-nitroanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O7S/c1-14(9-13(17)18)11-3-2-10(8-12(11)16(19)20)24(21,22)15-4-6-23-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKPLZSYLBGERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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